molecular formula C7H7NO B3028705 4-Aminobenzaldehyde CAS No. 28107-09-7

4-Aminobenzaldehyde

Cat. No. B3028705
M. Wt: 121.14 g/mol
InChI Key: VATYWCRQDJIRAI-UHFFFAOYSA-N
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Patent
US07390916B2

Procedure details

36 g (0.3 mol) of para-aminobenzaldehyde are suspended in 300 ml of ethanol. 33.9 g (0.3 mol) of ethyl cyanoacetate and a mixture of 0.375 ml of diethylamine and 1.125 ml of acetic acid, as catalyst, are added to the suspension. The reaction mixture is refluxed for 2 hours, left to cool and then crystallized. After separating out the crystals by filtration and drying, 53.9 g (83% yield) of ethyl 3-(4-aminophenyl)-2-cyanoacrylate are obtained in the form of orange-coloured crystals.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
33.9 g
Type
reactant
Reaction Step Two
Quantity
0.375 mL
Type
reactant
Reaction Step Two
Quantity
1.125 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])#[N:11].C(NCC)C.C(O)(=O)C>C(O)C>[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[C:12]([C:10]#[N:11])[C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
NC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
33.9 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
0.375 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
1.125 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
as catalyst, are added to the suspension
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
After separating out the crystals by filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C=C(C(=O)OCC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 53.9 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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